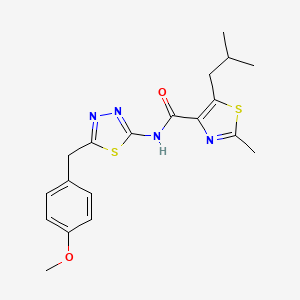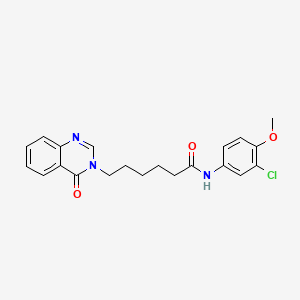![molecular formula C19H15N3O4 B11008319 N-(1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11008319.png)
N-(1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” is a synthetic organic compound that combines the structural features of benzimidazole and coumarin. Benzimidazole is known for its biological activity, including antiviral, antifungal, and anticancer properties. Coumarin, on the other hand, is a fragrant organic chemical compound in the benzopyrone chemical class, known for its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Coupling with coumarin derivative: The coumarin derivative can be synthesized separately through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid.
Linking the two moieties: The final step involves the formation of an amide bond between the benzimidazole and coumarin derivatives. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might introduce hydroxyl or carbonyl groups, while reduction could result in the formation of alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” would depend on its specific biological target. For example:
Molecular Targets: It could interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or alter gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antiviral, antifungal, and anticancer properties.
Coumarin derivatives: Known for their anticoagulant, anti-inflammatory, and anticancer properties.
Uniqueness
The uniqueness of “N-(1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide” lies in its combination of benzimidazole and coumarin moieties, which could result in a compound with a unique spectrum of biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H15N3O4 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C19H15N3O4/c1-11-6-19(24)26-17-8-13(3-4-14(11)17)25-9-18(23)22-12-2-5-15-16(7-12)21-10-20-15/h2-8,10H,9H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
LUNQVIJIWJFHQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-(2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide](/img/structure/B11008251.png)
![methyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-5-(2-methoxy-2-oxoethyl)-1,3-thiazole-4-carboxylate](/img/structure/B11008260.png)
![N-[1-(3-methylbutyl)-1H-indol-4-yl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B11008266.png)

![N-{[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]acetyl}-L-tryptophan](/img/structure/B11008271.png)

![3-methyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11008282.png)
![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B11008292.png)

![2-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-6-phenyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B11008307.png)
![3-{1-[(4-phenylpiperazino)carbonyl]propyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11008308.png)
![2-(2,5-Dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)-N-{[3-(1,3-thiazol-2-YL)phenyl]methyl}acetamide](/img/structure/B11008311.png)
![1-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethoxy]-9H-xanthen-9-one](/img/structure/B11008331.png)
![N-[2-(dimethylsulfamoyl)ethyl]-3-(4-hydroxyquinazolin-2-yl)propanamide](/img/structure/B11008340.png)
